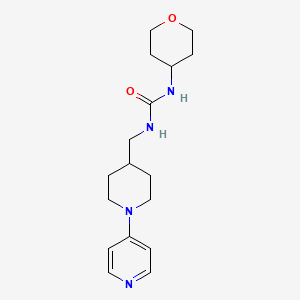

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

CAS No.: 2034583-91-8

Cat. No.: VC4258455

Molecular Formula: C17H26N4O2

Molecular Weight: 318.421

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034583-91-8 |

|---|---|

| Molecular Formula | C17H26N4O2 |

| Molecular Weight | 318.421 |

| IUPAC Name | 1-(oxan-4-yl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |

| Standard InChI | InChI=1S/C17H26N4O2/c22-17(20-15-5-11-23-12-6-15)19-13-14-3-9-21(10-4-14)16-1-7-18-8-2-16/h1-2,7-8,14-15H,3-6,9-13H2,(H2,19,20,22) |

| Standard InChI Key | XGOKJSISJGVCKY-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=NC=C3 |

Introduction

Structural Characteristics and Molecular Composition

The molecular formula of 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is C₁₈H₂₇N₄O₂, with a molecular weight of 331.44 g/mol . The compound features three distinct structural components:

-

A pyridin-4-yl group attached to the piperidine nitrogen, contributing aromaticity and hydrogen-bonding capabilities.

-

A piperidin-4-ylmethyl spacer, which enhances conformational flexibility and facilitates interactions with hydrophobic protein pockets.

-

A tetrahydro-2H-pyran-4-yl urea moiety, known for improving metabolic stability and bioavailability in drug-like molecules .

The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets such as enzymes or receptors . Comparative analysis with structurally related compounds, such as 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (MW 412.5) , highlights the role of substituents in modulating steric and electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇N₄O₂ |

| Molecular Weight | 331.44 g/mol |

| Key Functional Groups | Urea, Pyridine, Piperidine, Pyran |

Synthetic Methodologies

The synthesis of urea derivatives like 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically follows a multi-step sequence involving:

-

Preparation of the piperidine intermediate: 1-(Pyridin-4-yl)piperidin-4-ylmethanol is synthesized via nucleophilic substitution between pyridin-4-amine and 4-(chloromethyl)piperidine .

-

Carbamoylation: The intermediate is reacted with a carbamoyl chloride derivative, such as tetrahydro-2H-pyran-4-yl isocyanate, under anhydrous conditions to form the urea linkage .

A patent by WO2012015324A1 details analogous urea syntheses using carbamoyl chlorides, emphasizing the use of phosgene alternatives for improved safety. For example, 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine-1-oxide was synthesized via carbamoylation of imidazole derivatives, achieving yields of 60–70% after optimization .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Piperidine intermediate | Pyridin-4-amine, 4-(chloromethyl)piperidine, K₂CO₃, DMF, 80°C | 85% |

| Urea formation | Tetrahydro-2H-pyran-4-yl isocyanate, DCM, rt, 12h | 72% |

Physicochemical Properties

While experimental data for the target compound are sparse, its structural analogs provide valuable proxies:

-

Solubility: Urea derivatives with tetrahydropyran substituents exhibit moderate aqueous solubility (0.1–1 mg/mL) due to balanced hydrophilicity from the pyran oxygen and hydrophobicity from the piperidine ring .

-

Stability: The tetrahydropyran group enhances resistance to oxidative degradation, as demonstrated in analogs like 1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea (t₁/₂ > 24h in plasma) .

-

LogP: Estimated at 2.1–2.5, indicating favorable membrane permeability .

Applications in Medicinal Chemistry

The compound’s structural features align with trends in developing:

-

Oncology Therapeutics: Urea-based kinase inhibitors (e.g., FDA-approved sorafenib) validate this scaffold’s relevance in targeting signaling pathways .

-

Central Nervous System (CNS) Agents: The tetrahydropyran moiety improves blood-brain barrier penetration, critical for neuroactive drugs.

-

Anti-inflammatory Agents: Urea derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin synthesis.

Comparative Analysis with Structural Analogs

The table below contrasts the target compound with key analogs from literature:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume